2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol
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Overview
Description
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 2-(2,4-Difluoro-3-methoxyphenyl)ethanal, 2-(2,4-Difluoro-3-methoxyphenyl)ethanoic acid.
Reduction: 2-(2,4-Difluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Industry: Used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluoro-4-methoxyphenyl)ethan-1-ol
- 2,2-Difluoro-2-phenylethan-1-ol
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it particularly useful in certain chemical and biological applications.
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-(2,4-difluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,12H,4-5H2,1H3 |
InChI Key |
DHVJIQYKYZRHFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CCO)F |
Origin of Product |
United States |
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